molecular formula C10H8F3NO4S B2986865 1-Oxo-1-(3,3,3-trifluoro-2,2-dihydroxypropyl)-1,2-benzothiazol-3-one CAS No. 2225141-38-6

1-Oxo-1-(3,3,3-trifluoro-2,2-dihydroxypropyl)-1,2-benzothiazol-3-one

Cat. No.: B2986865
CAS No.: 2225141-38-6
M. Wt: 295.23
InChI Key: PUDHJIFLKGGAEA-UHFFFAOYSA-N
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Description

1-Oxo-1-(3,3,3-trifluoro-2,2-dihydroxypropyl)-1,2-benzothiazol-3-one is a complex organic compound characterized by its trifluoromethyl group and benzothiazole core

Preparation Methods

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The process may also include purification steps to obtain the compound in high purity.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

1-Oxo-1-(3,3,3-trifluoro-2,2-dihydroxypropyl)-1,2-benzothiazol-3-one has diverse applications in scientific research. It is used in drug discovery as a potential therapeutic agent, in material synthesis for developing advanced materials, and in catalysis for various chemical reactions. Its unique chemical structure makes it a valuable tool in these areas.

Mechanism of Action

The mechanism by which 1-Oxo-1-(3,3,3-trifluoro-2,2-dihydroxypropyl)-1,2-benzothiazol-3-one exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain receptors, while the benzothiazole core contributes to its biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • Benzothiazole derivatives

  • Trifluoromethyl-containing compounds

  • Other oxo-substituted benzothiazoles

Properties

IUPAC Name

1-oxo-1-(3,3,3-trifluoro-2,2-dihydroxypropyl)-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO4S/c11-10(12,13)9(16,17)5-19(18)7-4-2-1-3-6(7)8(15)14-19/h1-4,16-17H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDHJIFLKGGAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=S2(=O)CC(C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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